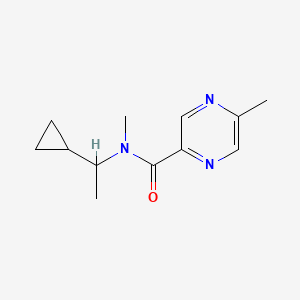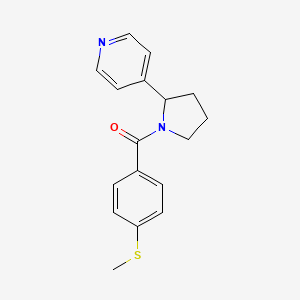
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a positive allosteric modulator of α4β2 nAChR, which means it enhances the receptor's activity by binding to a site other than the receptor's active site. This mechanism of action results in an increase in the release of neurotransmitters, including dopamine, from neurons that express α4β2 nAChR. This effect is thought to underlie (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's cognitive-enhancing and potentially therapeutic properties.
Biochemical and Physiological Effects:
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to enhance cognitive function in animal models, including improved learning and memory. It has also been reported to increase the release of dopamine in the prefrontal cortex and striatum, which are brain regions involved in reward processing and motivation. Additionally, (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a pharmacological tool for studying nAChR function, including its high potency and selectivity for α4β2 nAChR. However, its limited solubility in water and potential toxicity at high doses may limit its use in some experimental settings. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Direcciones Futuras
Future research on (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone could focus on its potential therapeutic applications for neurological disorders, including addiction, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to investigate its mechanism of action and potential interactions with other neurotransmitter systems. Finally, the development of more potent and selective modulators of nAChR, including α4β2 nAChR, could lead to the discovery of novel therapeutics for a range of neurological and psychiatric disorders.
Métodos De Síntesis
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol, 2-bromo-4-pyridinecarboxaldehyde, and 1-pyrrolidineacetone in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has shown potential as a pharmacological tool for studying the role of the nicotinic acetylcholine receptor (nAChR) in various physiological and pathological processes. It has been reported to selectively modulate the activity of α4β2 nAChR, which is involved in cognitive function, addiction, and neurodegenerative diseases. (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to enhance the release of dopamine and other neurotransmitters in the brain, suggesting its potential as a therapeutic agent for treating neurological disorders.
Propiedades
IUPAC Name |
(4-methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-6-4-14(5-7-15)17(20)19-12-2-3-16(19)13-8-10-18-11-9-13/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCLQAVAPRCFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

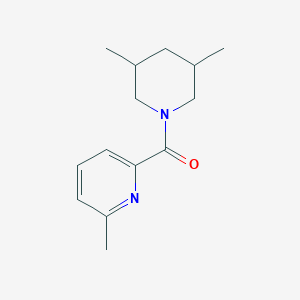
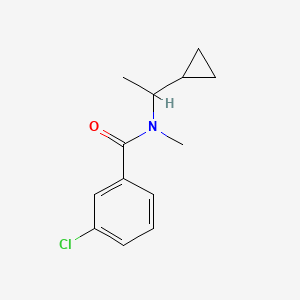
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)

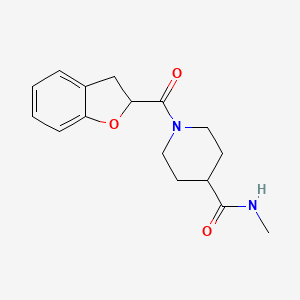
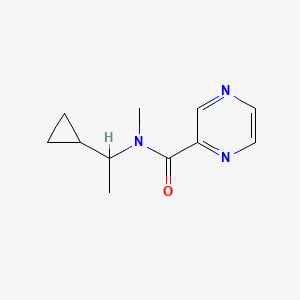
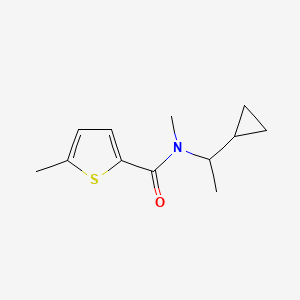
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
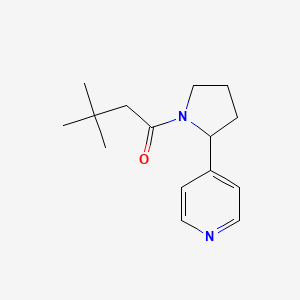
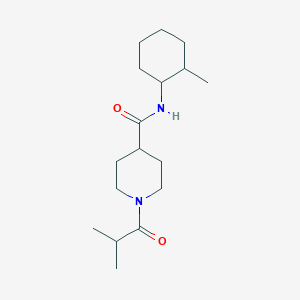
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
